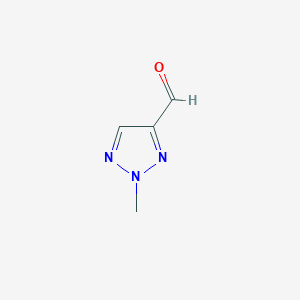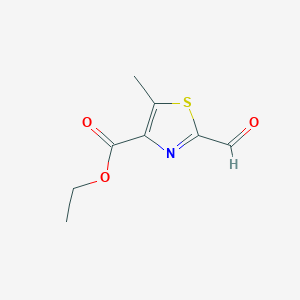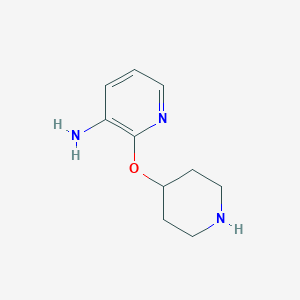
2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Overview
Description
2-Methyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound characterized by a triazole ring with a methyl group at the second position and a formyl group at the fourth position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 2-methyl-1,2,3-triazole-4-carboxylic acid using dehydration agents such as phosphorus oxychloride.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-Methyl-2H-1,2,3-triazole-4-ol or 2-Methyl-2H-1,2,3-triazole-4-amine.
Substitution: Various substituted triazoles depending on the nucleophile used.
Mechanism of Action
Target of Action
Similar compounds, such as 2-aryl-2h-1,2,3-triazole-4-carbaldehyde derivatives, have been suggested to act upon enzymes like yeast maltase and ppa .
Mode of Action
It is suggested that the aldehyde groups in similar compounds react with amine groups in the enzyme polypeptide chain to form schiff bases .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting a range of potential effects .
Biochemical Analysis
Biochemical Properties
2-methyl-2H-1,2,3-triazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are essential intermediates in many biochemical pathways . Additionally, this compound can act as a ligand, binding to metal ions and influencing the activity of metalloenzymes .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism . The compound’s ability to form Schiff bases with cellular amines can lead to alterations in protein function and enzyme activity, impacting cell function and viability . Studies have also indicated that this compound can induce oxidative stress in cells, leading to changes in cellular redox status .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound can also bind to DNA and RNA, affecting gene expression and protein synthesis . Furthermore, this compound can chelate metal ions, altering the activity of metalloenzymes and influencing various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and enhancing metabolic processes . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific concentration levels . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives . It can also participate in redox reactions, influencing the cellular redox balance and impacting metabolic flux . The interactions of this compound with metabolic enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . Studies have shown that this compound can accumulate in the liver and kidneys, where it exerts its biochemical effects . Understanding the transport and distribution of this compound is essential for elucidating its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the cytoplasm, nucleus, and mitochondria, where it can affect various biochemical processes . Targeting signals and post-translational modifications can direct this compound to specific organelles, impacting its activity and function . The subcellular distribution of this compound is a critical factor in its overall biological effects and potential therapeutic applications .
Scientific Research Applications
2-Methyl-2H-1,2,3-triazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methyl-2H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a different position of the methyl group.
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde: Another triazole derivative with a different arrangement of functional groups.
Properties
IUPAC Name |
2-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-5-2-4(3-8)6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIHVKJNUPTHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104078-88-7 | |
| Record name | 2-methyl-2H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1433710.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)








![5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1433726.png)


